![molecular formula C8H12O2 B2667234 甲基-3-甲基双环[1.1.1]戊烷-1-羧酸酯 CAS No. 796963-31-0](/img/structure/B2667234.png)

甲基-3-甲基双环[1.1.1]戊烷-1-羧酸酯

货号 B2667234

CAS 编号:

796963-31-0

分子量: 140.182

InChI 键: OSKWOYVMQBXOHM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

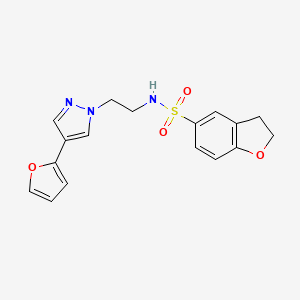

“Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the CAS Number: 796963-31-0 . It has a linear formula of C8H12O2 . The compound has a molecular weight of 140.18 .

Molecular Structure Analysis

The Inchi Code for “Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate” is 1S/C8H12O2/c1-7-3-8(4-7,5-7)6(9)10-2/h3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.科学研究应用

- Bicyclo[1.1.1]pentanes (BCPs) are highly strained carbocycles with a fascinating three-dimensional carbon framework. Researchers have explored enantioselective C–H functionalization of BCPs using donor/acceptor diazo compounds catalyzed by chiral dirhodium complexes. This innovative strategy allows access to chiral substituted BCPs, expanding their synthetic versatility .

- BCP derivatives serve as molecular building blocks in materials science. They find applications as molecular rods, molecular rotors, and supramolecular linker units. These versatile structures contribute to the design of novel materials, including liquid crystals and metal–organic frameworks .

- The BCP motif has attracted interest from the pharmaceutical industry. Its three-dimensional framework can replace phenyl, tert-butyl, and alkyne groups, altering pharmacokinetic properties. Researchers recognize BCPs as bioisosteres for drug design and optimization .

- The chemistry of methyl 3-methyl-BCP carboxylate displays broad substrate scope and functional group tolerance. Researchers have applied it to BCP analogs of biologically-relevant targets, such as peptides, nucleosides, and pharmaceuticals .

- BCPs containing a proximal stereocenter are underrepresented in the literature. Enantioselective functionalization allows the generation of chiral BCPs, overcoming limitations posed by stoichiometric chiral auxiliaries .

- Efforts to synthesize BCPs have led to scalable conditions for specific derivatives. For instance, the synthesis of bicyclo[1.1.1]pentylamine has been achieved under scalable conditions, enabling its commercialization .

Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes

Materials Science and Molecular Rods

Pharmaceutical Industry and Bioisosteres

Synthesis of Biologically-Relevant Targets

Chiral Synthesis and Stereocenters

Commercialization and Scalable Synthesis

安全和危害

属性

IUPAC Name |

methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7-3-8(4-7,5-7)6(9)10-2/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKWOYVMQBXOHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![(3-Methoxyphenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2667151.png)

![Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2667154.png)

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2667156.png)

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2667160.png)

![N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B2667165.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2667166.png)

![(1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2667168.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2667172.png)